1-(6-(4-fluorophenyl)pyridazin-3-yl)-N-isopropylpiperidine-4-carboxamide
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Overview
Description
1-(6-(4-fluorophenyl)pyridazin-3-yl)-N-isopropylpiperidine-4-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research
Preparation Methods
The synthesis of 1-(6-(4-fluorophenyl)pyridazin-3-yl)-N-isopropylpiperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the pyridazine core. The most common synthetic route includes the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
1-(6-(4-fluorophenyl)pyridazin-3-yl)-N-isopropylpiperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies to understand its interaction with biological systems.
Industry: It may be used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1-(6-(4-fluorophenyl)pyridazin-3-yl)-N-isopropylpiperidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-(6-(4-fluorophenyl)pyridazin-3-yl)-N-isopropylpiperidine-4-carboxamide can be compared with other similar compounds, such as:
Pyridazine derivatives: These compounds share the pyridazine core and exhibit diverse pharmacological activities.
Piperidine derivatives: These compounds are known for their use in medicinal chemistry and drug development.
Fluorophenyl compounds: These compounds are often used in pharmaceuticals due to their unique chemical properties.
Properties
Molecular Formula |
C19H23FN4O |
---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-propan-2-ylpiperidine-4-carboxamide |
InChI |
InChI=1S/C19H23FN4O/c1-13(2)21-19(25)15-9-11-24(12-10-15)18-8-7-17(22-23-18)14-3-5-16(20)6-4-14/h3-8,13,15H,9-12H2,1-2H3,(H,21,25) |
InChI Key |
SLTOGBKIWRETDU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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